molecular formula BH3N2 B077896 Hydrazinoborane CAS No. 13730-91-1

Hydrazinoborane

Cat. No.: B077896
CAS No.: 13730-91-1
M. Wt: 41.85 g/mol
InChI Key: MMWHFLGNMVNSLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydrazinoborane is a highly studied chemical hydrogen storage material, representing a significant area of research in the field of sustainable energy. This compound, with the formula N₂H₄BH₃, combines a reducing agent (hydrazine, N₂H₄) and a Lewis acid (borane, BH₃) into a single molecule, resulting in a high hydrogen density of 15.4 wt%. Its primary research value lies in its potential as a solid-state or solution-based hydrogen carrier for fuel cell applications. The mechanism of hydrogen release is complex and can proceed through thermal decomposition or catalytic dehydrogenation, often involving the cleavage of B-N and N-H bonds to liberate H₂ gas. Researchers investigate its decomposition pathways, kinetics, and the development of catalysts to lower the hydrogen release temperature and minimize the formation of volatile byproducts like borazine. Beyond energy storage, this compound serves as a versatile precursor in materials science for the synthesis of boron-nitrogen-based polymers and ceramic materials, and as a potent reducing agent in specialized organic and inorganic synthetic transformations. This product is intended for research and development purposes in a controlled laboratory environment.

Properties

CAS No.

13730-91-1

Molecular Formula

BH3N2

Molecular Weight

41.85 g/mol

InChI

InChI=1S/BH3N2/c1-3-2/h3H,2H2

InChI Key

MMWHFLGNMVNSLM-UHFFFAOYSA-N

SMILES

[B]NN

Canonical SMILES

[B]NN

Synonyms

Hydrazinoborane

Origin of Product

United States

Scientific Research Applications

Hydrogen Storage

Hydrogen Carrier Material

Hydrazinoborane is recognized for its high gravimetric hydrogen density of approximately 15.4 wt% , making it an attractive candidate for chemical hydrogen storage applications. The compound's ability to release hydrogen through hydrolysis and thermal decomposition processes positions it as a potential solution for clean energy systems. The hydrolysis of the borane moiety (BH3\text{BH}_3) and the subsequent decomposition of the hydrazine moiety (N2H4\text{N}_2\text{H}_4) are critical pathways for hydrogen production .

Catalytic Dehydrogenation

Recent studies have highlighted the effectiveness of various catalysts in enhancing the dehydrogenation kinetics of this compound. For instance, the immobilization of rhodium nanoparticles on magnesium oxide (Rh@MgO) has demonstrated remarkable catalytic performance, achieving a turnover frequency of 2005.34 h1^{-1} during the dehydrogenation process at low temperatures (<373 K). This method not only improves efficiency but also addresses cost concerns associated with precious metals like rhodium .

Synthesis and Stability

Synthesis Techniques

The synthesis of this compound has been optimized to achieve high yields and purity. A notable method involves a two-step synthesis process that can yield this compound with over 99.6% purity in approximately three days . The stability of this compound under various conditions is crucial for its practical applications; studies indicate that it remains stable in dioxane and demonstrates minimal hydrolysis over extended periods when stored under controlled conditions .

Nanoconfinement Approaches

Innovative approaches such as nanoconfinement have been explored to enhance the thermal stability and dehydrogenation kinetics of this compound. By confining this compound within mesoporous silica structures, researchers have observed significant improvements in hydrogen release rates compared to bulk materials . This method disrupts intermolecular interactions that typically hinder efficient dehydrogenation.

Case Studies

Study Findings Implications
Rh@MgO Catalyst StudyAchieved high turnover frequency (2005.34 h1^{-1}) for dehydrogenation at low temperaturesPotential for industrial applications in hydrogen production
Nanosizing ApproachEnhanced dehydrogenation kinetics through confinement in mesoporous materialsOpens avenues for developing more efficient hydrogen storage systems
Hydrolysis Stability StudyThis compound showed less than 5% hydrolysis over four days under air at room temperatureIndicates robustness for practical applications in energy systems

Chemical Reactions Analysis

Hydrolysis of the BH₃ Group

Hydrolysis in aqueous media releases hydrogen gas via catalytic pathways:

N2H4BH3+2H2ON2H5++BO2+3H2\text{N}_2\text{H}_4\text{BH}_3+2\text{H}_2\text{O}\rightarrow \text{N}_2\text{H}_5^++\text{BO}_2^-+3\text{H}_2

Catalysts : Rh(0), Ru(0), or Ni-Pt nanoparticles enhance reaction rates. Key findings include:

CatalystTOF (min⁻¹)Activation Energy (kJ/mol)Selectivity (H₂)
Rh@MgO2,10016.89 (BH₃ hydrolysis)100%
Ni₀.₈₉Pt₀.₁₁1,45092 (N₂H₄ decomposition)95%
  • Rh@MgO exhibits superior stability over five catalytic cycles with no leaching .

Catalytic Decomposition of the N₂H₄ Moiety

The N₂H₄ component decomposes to N₂ and H₂ under catalytic conditions:

N2H4N2+2H2\text{N}_2\text{H}_4\rightarrow \text{N}_2+2\text{H}_2

Kinetics :

  • Two distinct stages :

    • Fast hydrolysis of BH₃ (zero-order in substrate, activation entropy ΔS‡ = −157.05 J mol⁻¹ K⁻¹).

    • Slower N₂H₄ decomposition (second-order in catalyst, ΔS‡ = +29.59 J mol⁻¹ K⁻¹) .

Thermal Decomposition

Thermolysis above 300°C releases H₂ but produces shock-sensitive residues:

N2H4BH3BxNyHz+NH3+N2+H2\text{N}_2\text{H}_4\text{BH}_3\rightarrow \text{B}_x\text{N}_y\text{H}_z+\text{NH}_3+\text{N}_2+\text{H}_2

Key observations :

  • Encapsulation in PMMA reduces decomposition temperature but does not suppress NH₃ formation .

  • Pressure-induced polymorphic transitions (e.g., PbcnPbca at 15 GPa) stabilize the structure, delaying decomposition .

Reaction Mechanisms and Selectivity

  • Dihydrogen bonding between BH₃ and N₂H₄ governs reaction pathways.

  • N₂ Selectivity : Rh catalysts favor N–N bond cleavage, while Pt promotes NH₃ formation .

Comparison with Similar Compounds

Amidoboranes (e.g., NH₃BH₃)

Structural Differences: Amidoboranes replace hydrazine with ammonia (NH₃), resulting in a simpler B–N bond. This reduces steric hindrance but limits nitrogen’s electron-donating capacity compared to hydrazinoborane’s dual nitrogen centers . Hydrogen Storage Performance:

  • Hydrogen Content: Amidoboranes typically store 13–16 wt% H₂, slightly higher than this compound .
  • Decomposition Temperature : They decompose at lower temperatures (≈100°C) but suffer from rapid H₂ release, complicating controlled delivery .
  • Byproducts: Amidoboranes release borazine (a toxic byproduct), whereas this compound produces fewer volatile impurities .

Hydrazinidoboranes (e.g., N₂H₅BH₃)

Structural Similarities : These compounds retain the hydrazine backbone but differ in protonation states. Hydrazinidoboranes are protonated at one nitrogen, altering their reactivity .
Dehydrogenation Efficiency :

  • Hydrazinidoboranes release H₂ at ~8 wt% under milder conditions (80–120°C) but require catalysts to suppress ammonia emission .
  • This compound outperforms them in purity and energy efficiency due to stabilized intermediate phases during decomposition .

Sodium Octahydrotriborate (NaB₃H₈)

Functional Comparison: NaB₃H₈ is a hydrolysis-driven hydrogen storage material, unlike thermally decomposed this compound.

  • Hydrogen Yield : NaB₃H₈ releases 8.1 wt% H₂ via hydrolysis at room temperature, but requires water management and pH control .
  • Kinetics: this compound’s thermal decomposition is slower but more controllable, avoiding explosive side reactions common in hydrolysis .

Key Research Findings and Data

Stability and Decomposition Pathways

  • Mass Spectrometry Insights: Bis(boryl)hydrazine derivatives (structural analogs of this compound) exhibit stability variations depending on substituents. For example, bromine-substituted derivatives fragment more readily than chlorine-substituted ones due to weaker B–Br bonds .
  • Thermal Stability: this compound’s crystal structure stabilizes intermediates during decomposition, reducing unwanted volatiles compared to amidoboranes .

Q & A

Advanced Research Question

  • Controlled environment studies : Use Schlenk-line techniques to isolate decomposition products (e.g., NH₃, H₂) under inert vs. humid atmospheres.
  • Isotopic labeling : Introduce deuterated solvents (e.g., D₂O) to trace hydrogen transfer pathways via mass spectrometry.
  • Computational modeling : Pair experimental data with DFT calculations to identify transition states and energetics of decomposition steps .

What are the best practices for validating analytical methods used in this compound characterization?

Basic Research Question

  • Calibration standards : Use certified reference materials (CRMs) for spectroscopic and chromatographic techniques.
  • Method specificity : Confirm that FTIR peaks at 3300 cm⁻¹ (N-H stretch) and 2500 cm⁻¹ (B-H stretch) are unambiguous and free from solvent interference.
  • Inter-laboratory validation : Share samples with collaborating labs to ensure consistency in titration or GC-MS results .

How can computational chemistry enhance the understanding of this compound’s electronic structure and reactivity?

Advanced Research Question

  • Molecular orbital analysis : Use Gaussian or ORCA software to map HOMO-LUMO gaps and predict sites for nucleophilic/electrophilic attack.
  • Reaction pathway simulations : Model borane-centered vs. nitrogen-centered reactivity in reduction reactions.
  • Benchmarking : Validate computational results against experimental X-ray crystallography or NMR chemical shifts .

What ethical and safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

  • Toxicity mitigation : Use fume hoods and personal protective equipment (PPE) due to this compound’s potential carcinogenicity.
  • Waste disposal : Neutralize residues with dilute HCl before disposal to prevent exothermic reactions.
  • Institutional review : Obtain approvals for high-risk protocols, especially those involving volatile byproducts .

How can researchers optimize synthetic yields of this compound while minimizing byproduct formation?

Advanced Research Question

  • Kinetic studies : Monitor reaction progress in real-time using in-situ FTIR or Raman spectroscopy to identify optimal termination points.
  • Catalyst screening : Test Lewis acids (e.g., AlCl₃) to accelerate borane-hydrazine adduct formation.
  • Byproduct analysis : Use GC-MS to detect and quantify impurities like borazine, adjusting stoichiometry or solvent polarity accordingly .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.